molecular formula C16H18N2O4 B15188861 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- CAS No. 131194-19-9

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)-

Cat. No.: B15188861
CAS No.: 131194-19-9
M. Wt: 302.32 g/mol
InChI Key: GRMHFNIUCCXKAG-FPLPWBNLSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- is an organic compound belonging to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with hydroxyethoxy, methyl, and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
  • 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

131194-19-9

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O4/c1-12-14(8-7-13-5-3-2-4-6-13)18(11-22-10-9-19)16(21)17-15(12)20/h2-8,19H,9-11H2,1H3,(H,17,20,21)/b8-7-

InChI Key

GRMHFNIUCCXKAG-FPLPWBNLSA-N

Isomeric SMILES

CC1=C(N(C(=O)NC1=O)COCCO)/C=C\C2=CC=CC=C2

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)C=CC2=CC=CC=C2

Origin of Product

United States

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